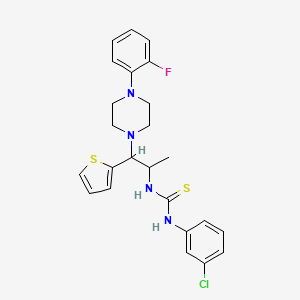

1-(3-Chlorophenyl)-3-(1-(4-(2-fluorophenyl)piperazin-1-yl)-1-(thiophen-2-yl)propan-2-yl)thiourea

CAS No.: 863017-87-2

Cat. No.: VC6824140

Molecular Formula: C24H26ClFN4S2

Molecular Weight: 489.07

* For research use only. Not for human or veterinary use.

Specification

| CAS No. | 863017-87-2 |

|---|---|

| Molecular Formula | C24H26ClFN4S2 |

| Molecular Weight | 489.07 |

| IUPAC Name | 1-(3-chlorophenyl)-3-[1-[4-(2-fluorophenyl)piperazin-1-yl]-1-thiophen-2-ylpropan-2-yl]thiourea |

| Standard InChI | InChI=1S/C24H26ClFN4S2/c1-17(27-24(31)28-19-7-4-6-18(25)16-19)23(22-10-5-15-32-22)30-13-11-29(12-14-30)21-9-3-2-8-20(21)26/h2-10,15-17,23H,11-14H2,1H3,(H2,27,28,31) |

| Standard InChI Key | LKOFQHKTBSYWAR-UHFFFAOYSA-N |

| SMILES | CC(C(C1=CC=CS1)N2CCN(CC2)C3=CC=CC=C3F)NC(=S)NC4=CC(=CC=C4)Cl |

Introduction

Chemical Structure and Molecular Properties

Molecular Architecture

The compound features a thiourea core (-NH-CS-NH-) bridging a 3-chlorophenyl group and a propan-2-yl moiety substituted with two distinct aromatic systems:

-

A 4-(2-fluorophenyl)piperazin-1-yl group, which introduces a fluorine-substituted phenyl ring tethered to a piperazine heterocycle.

-

A thiophen-2-yl group, contributing a sulfur-containing aromatic system.

This arrangement creates a multifunctional scaffold capable of diverse molecular interactions, including hydrogen bonding (via thiourea and piperazine), π-π stacking (via aromatic rings), and hydrophobic effects.

Molecular Formula and Weight

Based on structural analysis, the molecular formula is estimated as C₂₄H₂₅ClFN₄S₂, with a molecular weight of ~488.12 g/mol (calculated using atomic masses from the IUPAC Periodic Table).

| Property | Value |

|---|---|

| Molecular Formula | C₂₄H₂₅ClFN₄S₂ |

| Molecular Weight | 488.12 g/mol |

| Hydrogen Bond Donors | 3 (thiourea NH groups) |

| Hydrogen Bond Acceptors | 5 (S, N, F) |

The presence of electronegative atoms (Cl, F, S, N) suggests moderate polarity, likely influencing solubility in polar aprotic solvents such as dimethyl sulfoxide (DMSO) or dimethylformamide (DMF) .

Synthetic Strategies

Thiourea Formation

The thiourea moiety is typically synthesized via the reaction of an amine with an isothiocyanate. For example, 3-chloroaniline can react with potassium thiocyanate in the presence of hydrochloric acid to form 1-(3-chlorophenyl)thiourea . Extending this methodology, the target compound would require coupling 3-chloroaniline-derived isothiocyanate with a secondary amine containing the propan-2-yl substituents.

Piperazine Functionalization

The 4-(2-fluorophenyl)piperazin-1-yl group is synthesized through nucleophilic aromatic substitution. Piperazine reacts with 2-fluoroiodobenzene under palladium catalysis to form the 4-(2-fluorophenyl)piperazine intermediate . This step often employs Buchwald-Hartwig amination conditions, ensuring regioselectivity at the piperazine nitrogen.

Propan-2-yl Substitution

The propan-2-yl backbone is constructed via a Mannich-type reaction, where formaldehyde and the secondary amine (piperazine derivative) condense with a thiophene-containing precursor. For instance, 2-thiophenemethanol can undergo alkylation with 1-(4-(2-fluorophenyl)piperazin-1-yl)propan-2-amine to install the thiophen-2-yl group .

Physicochemical Properties

Solubility and Stability

While experimental data for this compound are unavailable, analog studies provide insights:

-

Thiourea derivatives exhibit limited aqueous solubility but are stable in organic solvents .

-

Piperazine-containing compounds often display enhanced solubility in acidic media due to protonation of the nitrogen atoms .

-

The thiophene ring contributes to lipophilicity, potentially improving blood-brain barrier permeability in pharmacological contexts .

Spectroscopic Characterization

Hypothetical spectral data are extrapolated from related structures:

-

IR Spectroscopy: Strong absorption bands at ~1250 cm⁻¹ (C=S stretch) and ~3350 cm⁻¹ (N-H stretch).

-

¹H NMR: Distinct signals for the piperazine protons (δ 2.5–3.5 ppm), thiophene aromatic protons (δ 6.5–7.5 ppm), and thiourea NH groups (δ 8.0–9.0 ppm) .

Research Gaps and Future Directions

Despite its structural complexity, no peer-reviewed studies directly investigate this compound. Key areas for future research include:

-

Synthetic Optimization: Developing high-yield, scalable routes.

-

ADMET Profiling: Assessing absorption, distribution, metabolism, excretion, and toxicity.

-

Target Identification: Screening against kinase libraries or G protein-coupled receptors.

- mass of a compound required to prepare a solution of known volume and concentration

- volume of solution required to dissolve a compound of known mass to a desired concentration

- concentration of a solution resulting from a known mass of compound in a specific volume